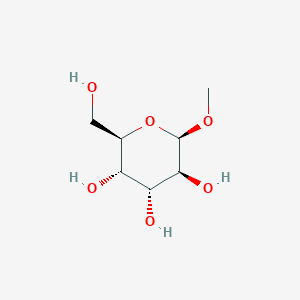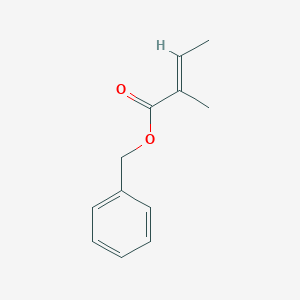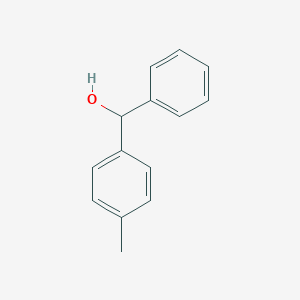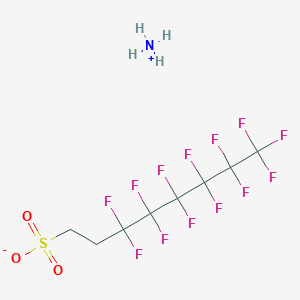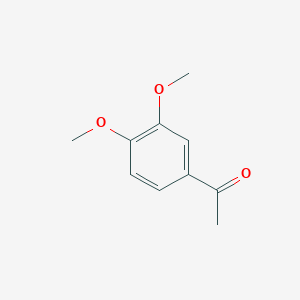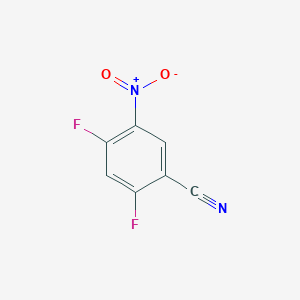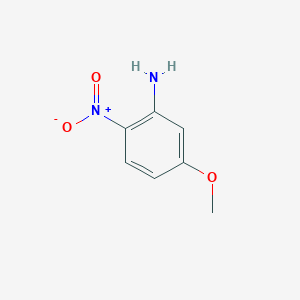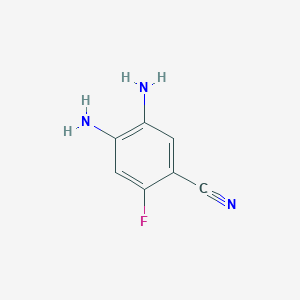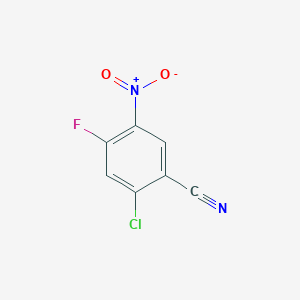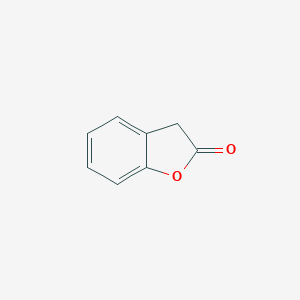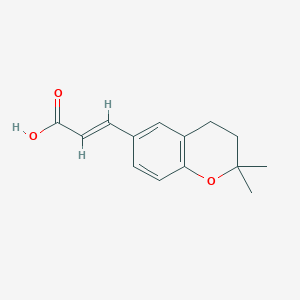
Dupracine
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including the formation of key intermediate compounds, use of catalysts, and specific reaction conditions to achieve the desired product. For example, the synthesis of 1-((S)-3-acetylthio-2-methylpropanoyl)-L-prolyl-L-phenylalanine, a clinically used antihypertensive agent, showcases the intricate steps and conditions necessary for the synthesis of complex molecules (Sawayama et al., 1990).
Molecular Structure Analysis
The analysis of a compound's molecular structure involves understanding the arrangement of atoms within the molecule and how this influences its chemical behavior. Techniques such as NMR spectroscopy and crystallography are commonly used. For instance, the structure of a highly stable, six-hydrogen-bonded molecular duplex was elucidated, demonstrating the importance of noncovalent interactions in the stability of complex structures (Zeng et al., 2000).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity, stability, and interactions with other chemicals. This can include its participation in synthesis reactions, as well as its behavior under different environmental conditions. The use of reversible imine bond formation in template-directed synthesis highlights the dynamic nature of chemical bonds and their role in constructing complex molecular architectures (Meyer et al., 2007).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its characterization and application. These properties are determined by the compound's molecular structure and intermolecular forces. The electron microscopic study of supramolecular liquid crystalline polymers formed by molecular-recognition-directed self-assembly from complementary chiral components provides insight into how molecular structure influences the physical properties of materials (Gulik‐Krzywicki et al., 1993).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards various reagents, and stability, are fundamental aspects of its behavior in chemical reactions. The study of dynamic imine chemistry, for example, demonstrates the reversible nature of imine bond formation and its applications in constructing complex molecular systems (Belowich & Stoddart, 2012).
Aplicaciones Científicas De Investigación
While the details on Dupracine are limited in the available research literature, the concept of Drug Utilization Research (DUR) is relevant. DUR is an interdisciplinary field that focuses on the quality of prescribing, dispensing, and consumption of medicines, which can include compounds like Dupracine (Elseviers et al., 2016).
Additionally, the field of dual-use research of concern (DURC) is significant in the context of substances like Dupracine. DURC involves research with potential for harmful misuse, which could apply to compounds with incapacitating effects, such as Dupracine. This field focuses on differentiating research with high potential for dangerous misuse from research with low potential of misuse, and how such research should be managed and published responsibly (Keim, 2016), (Casadevall et al., 2013).
Propiedades
IUPAC Name |
(E)-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYIAGEXBWKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=CC(=C2)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dupracine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



